molecular formula C16H11ClN4O5S2 B5053023 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B5053023
M. Wt: 438.9 g/mol
InChI Key: PCHXQKCLIAOYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. This benzamide derivative features a 1,3-thiazole ring, a privileged scaffold in drug discovery known to contribute to binding with various biological targets. The specific structure, which integrates nitro, chloro, and sulfonamide functional groups, suggests potential for development in multiple research areas. Compounds containing the 1,3-thiazole core are frequently explored for a wide range of biological activities, including use as antitumor agents . The molecular architecture of this compound, which includes a hydrogen bonding domain, an electron-donor group, and hydrophobic aryl rings, is consistent with the pharmacophoric patterns observed in central nervous system (CNS)-active molecules. Specifically, thiazole and thiadiazole derivatives have demonstrated potent anticonvulsant properties by potentially modulating the GABAergic system, which helps prevent abnormal neuronal firing in the brain . This makes it a valuable chemical entity for neuroscientists investigating new therapeutic pathways for neurological disorders. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O5S2/c17-10-1-6-13(14(9-10)21(23)24)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHXQKCLIAOYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The nitration and chlorination steps are crucial in introducing the nitro and chloro groups, respectively. The thiazole ring is then introduced through a reaction with thiazol-2-amine, followed by sulfonation to attach the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, as promising anticancer agents. Thiazole rings are known to enhance cytotoxic activity against various cancer cell lines.

  • Mechanism of Action: The compound's structure suggests that it may interact with specific protein targets involved in cancer cell proliferation and survival. For example, compounds containing thiazole moieties have been shown to inhibit Bcl-2, a protein that prevents apoptosis in cancer cells .
  • Case Studies:
    • A study demonstrated that thiazole-containing compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
    • Another investigation revealed that modifications to the thiazole ring could enhance activity against colon carcinoma cells, suggesting structure-activity relationships (SAR) that are critical for optimizing efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains.

  • Activity Spectrum: Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Case Studies:
    • One study reported that thiazole derivatives demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin .
    • Another investigation found that specific substitutions on the thiazole ring were essential for enhancing antibacterial efficacy, with some compounds achieving MIC values lower than standard treatments .

Research Findings and Insights

The research surrounding this compound indicates a promising future for this compound in drug development. The following insights can be drawn from current literature:

  • Structure Activity Relationship (SAR): The presence of electron-withdrawing groups such as nitro and chloro significantly contributes to the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or phenyl rings can lead to enhanced potency against cancer and microbial targets .
  • Synthetic Approaches: Various synthetic routes have been explored to create thiazole-containing compounds with tailored properties for specific therapeutic applications. These methods often involve multi-step reactions that allow for the introduction of functional groups critical for biological activity .
  • Future Directions: Ongoing research aims to further elucidate the mechanisms by which these compounds exert their effects, paving the way for more effective drug candidates. There is also an emphasis on developing formulations that can improve bioavailability and target specificity.

Mechanism of Action

The mechanism by which 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole and sulfonamide groups can form hydrogen bonds and other non-covalent interactions, enhancing the compound's binding affinity to its targets.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS/Identifier) Core Structure Substituents/R-Groups Molecular Weight Key Functional Groups References
Target Compound Benzamide 4-Cl, 2-NO₂; sulfonylphenyl-thiazol-2-ylamino Not Provided Nitro, Chloro, Sulfonamide, Thiazole
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (313395-73-2) Benzamide 5-Cl, 2-NO₂; 4-(4-methoxy-3-methylphenyl)-thiazole 437.92 Nitro, Chloro, Methoxy, Thiazole
N-[3-Chloro-4-(trifluoromethoxy)benzyl]-3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide (Compound 22) Benzamide 3-F, 4-sulfonyl-thiazol-2-ylamino; 3-Cl-4-(CF₃O)-benzyl Not Provided Fluoro, Trifluoromethoxy, Sulfonamide
4-tert-Butyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (300814-99-7) Benzamide 4-tert-butyl; sulfonylphenyl-thiazol-2-ylamino Not Provided tert-Butyl, Sulfonamide, Thiazole
2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (650614-70-3) Acetamide Phenoxy-CH₂-C(=O)-; sulfonylphenyl-thiazol-2-ylamino 437.92 Acetamide, Chloro, Sulfonamide, Thiazole
4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide (Compound 18) Benzamide 4-Cl, 2-NO₂; oxadiazole-linked to 4-(CF₃)-phenyl 346 (M-H)⁻ Nitro, Chloro, Oxadiazole, Trifluoromethyl

Physicochemical Properties

  • Solubility : The acetamide linker in 650614-70-3 may improve aqueous solubility relative to benzamide derivatives .
  • Electron Effects : The nitro group in the target compound is strongly electron-withdrawing, which could polarize the benzamide core and influence binding interactions .

Biological Activity

4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, a compound with significant biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article summarizes the synthesis, biological activity, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₆H₁₁ClN₄O₅S₂
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of thiazole derivatives and subsequent coupling reactions to achieve the desired sulfonamide structure. The detailed synthetic pathway has been documented in various studies, showcasing the efficiency and yield of the reactions employed .

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown significant inhibition against various bacterial strains. In one study, the compound demonstrated an IC50 value in the low micromolar range against Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial potential .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death rates compared to control groups. The annexin V-FITC assay indicated a substantial increase in apoptotic cells upon treatment with this compound .

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an inhibitor of carbonic anhydrase (CA) enzymes. Specifically, it has shown selectivity towards CA IX over CA II, with reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition. This selectivity is crucial for developing agents targeting tumor-associated carbonic anhydrases without affecting other physiological functions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-sulfonamide derivatives demonstrated that compounds similar to this compound exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly enhanced antimicrobial efficacy .

Case Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer properties, it was found that treatment with this compound resulted in a marked increase in cellular uptake and subsequent apoptosis in breast cancer cell lines. The study utilized High Performance Liquid Chromatography (HPLC) to quantify cellular levels post-treatment and confirmed the compound's ability to penetrate cell membranes effectively .

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of this compound?

Answer:
The synthesis of benzamide-thiazole hybrids typically involves multi-step reactions. A general approach includes:

  • Sulfonylation : Reacting 4-aminophenyl sulfonamide derivatives with thiazole-2-amine under coupling agents like EDCI/HOBt in DMF .
  • Benzamide formation : Introducing the nitro and chloro substituents via electrophilic aromatic substitution (EAS) or nucleophilic acyl substitution. For example, nitration of the benzamide core using HNO₃/H₂SO₄ followed by chlorination with Cl₂/FeCl₃ .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Basic: How is the purity and structural integrity of this compound validated?

Answer:
Key analytical techniques include:

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • NMR : ¹H and ¹³C spectra to confirm substituent positions (e.g., nitro at C2, chloro at C4) and sulfonamide-thiazole linkage .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 493.2) .

Advanced: What strategies resolve contradictions in enzyme inhibition data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., against bacterial acps-pptase vs. human kinases) may arise due to:

  • Assay conditions : Optimize buffer pH (e.g., pH 7.4 vs. 8.0) and co-factor concentrations (Mg²⁺/ATP) to mimic physiological environments .
  • Selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structural analysis : Compare X-ray co-crystallography data (e.g., SHELX-refined PDB files) to map binding site interactions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Key modifications and their effects:

  • Nitro group replacement : Substituting -NO₂ with -CF₃ improves metabolic stability but reduces electrophilic reactivity (critical for covalent inhibitors) .
  • Thiazole ring modification : Introducing methyl groups at C4 enhances hydrophobic interactions with enzyme pockets (e.g., Bcl-2 family proteins) .
  • Sulfonamide linker : Replacing the sulfonyl group with carbonyl reduces solubility but increases membrane permeability (logP shift from 2.1 to 3.4) .

Basic: What spectroscopic techniques characterize its interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes (e.g., KD ~ 120 nM for PPTase) .
  • Fluorescence quenching : Monitor tryptophan emission shifts (Δλ = 15 nm) upon compound binding to hydrophobic pockets .
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy-driven binding (ΔH = -8.2 kcal/mol) for thermodynamic profiling .

Advanced: How does the compound’s solubility impact in vitro assays?

Answer:

  • Solubility limits : Aqueous solubility <50 µM at pH 7.4 necessitates DMSO stock solutions (≤0.1% v/v to avoid cytotoxicity) .
  • Formulation additives : Use cyclodextrins (e.g., HPβCD) or PEG-400 to enhance solubility for IC₅₀ determination in cell-free assays .
  • Aggregation testing : Dynamic light scattering (DLS) to confirm monodisperse solutions (PDI <0.3) .

Advanced: What computational methods predict its ADMET properties?

Answer:

  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., Desmond software, 100-ns trajectories) .
  • CYP450 inhibition : Use SwissADME to predict interactions with CYP3A4 (high risk) or CYP2D6 (low risk) .
  • Toxicity profiling : ProTox-II for hepatotoxicity (probability score: 0.72) and AMES mutagenicity (negative) .

Basic: What crystallographic tools validate its 3D structure?

Answer:

  • X-ray diffraction : SHELX suite for structure refinement (R-factor <0.05) .
  • Hydrogen bonding : Identify key interactions (e.g., sulfonamide O···H-N thiazole, 2.8 Å) via Mercury software .
  • Packing analysis : PLATON to assess π-π stacking between benzamide and thiazole rings .

Advanced: How to address discrepancies in cytotoxicity across cell lines?

Answer:

  • Cell viability assays : Compare MTT (mitochondrial activity) vs. ATP-lite (proliferation) results to rule out assay-specific artifacts .
  • Proteomic profiling : LC-MS/MS to identify differential protein expression (e.g., apoptosis markers in sensitive vs. resistant lines) .
  • Metabolic stability : Incubate with liver microsomes (human vs. murine) to correlate cytotoxicity with clearance rates .

Advanced: What novel mechanisms explain its allosteric modulation of targets?

Answer:

  • Covalent binding : Mass spectrometry confirms adduct formation at Cys249 (PPARδ) via Michael addition .
  • Allosteric site mutagenesis : F585I mutation in mGluR5 abolishes potentiation (ΔEC₅₀ from 1.2 µM to >100 µM) .
  • FRET-based biosensors : Monitor conformational changes (e.g., mGluR1-TMD dynamics) upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.